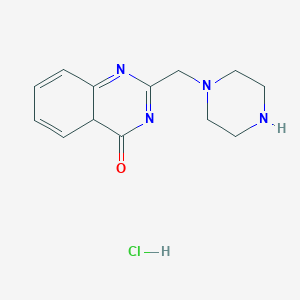
2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride
説明
The compound “2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride” is a hydrochloride salt of a molecule that contains a piperazine ring and a dihydroquinazolinone group. Piperazine rings are common in pharmaceuticals and have various biological activities. The quinazolinone group is also a common feature in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of a piperazine ring attached to a dihydroquinazolinone group via a methylene bridge. The hydrochloride indicates the presence of a hydrochloric acid moiety, which could suggest that the compound is a salt or that it has been protonated .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The piperazine ring, for example, is known to participate in reactions such as alkylation, acylation, and N-arylation .科学的研究の応用
Crystal Structure Analysis
Crystal Structure and Hirshfeld Surface Analysis : This compound has been studied for its crystal structure and compared with fluorinated analogues. The findings suggest intriguing structural characteristics that could be relevant for various scientific applications (Ullah & Stoeckli-Evans, 2021).
Crystal Structures of Structurally Related Compounds : Similar compounds, including 2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride, have been crystallized and studied, revealing extensive hydrogen bonding and structural insights (Ullah & Altaf, 2014).
Synthesis and Molecular Docking
Synthesis and Molecular Docking Studies : A series of related compounds have been synthesized and evaluated for their antimicrobial and anticancer activities. The molecular docking studies provide insights into potential biological applications (Mehta et al., 2019).
Efficient Synthesis Approaches : Research on green and efficient synthesis methods for related compounds has been conducted, which is crucial for sustainable scientific applications (Rafeeq et al., 2015).
Pharmacological Evaluations
Design and Synthesis for Anti-Breast Cancer Applications : The compound's derivatives have been synthesized and evaluated for their cytotoxic effects on breast cancer cell lines, suggesting potential therapeutic applications (Solomon et al., 2010).
Synthesis for Dual Receptor Binding Affinities : The synthesis of compounds structurally related to this compound has been studied for their dual receptor binding affinities, indicative of their potential in neuroscience research (Ullah, 2014).
Stability and Conformational Studies
Stability Study Under Stressful Conditions : This research aims to understand the stability of related quinazoline derivatives under various environmental conditions, crucial for pharmaceutical development (Gendugov et al., 2021).
Conformational Study in Different Environments : This study provides insight into the structural properties of bacterial efflux pump inhibitors, a key area in antimicrobial resistance research (Żesławska et al., 2017).
作用機序
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been reported to exhibit antibacterial activity . They have also been associated with alpha1-adrenergic receptors, which play a significant role in various neurological conditions .
Mode of Action
It is known that piperazine derivatives can interact with their targets and cause changes in cellular functions . For instance, some piperazine derivatives have been found to inhibit DNA gyrase, an enzyme that is crucial for DNA replication in bacteria .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that this compound may interfere with the dna replication process in bacteria by inhibiting dna gyrase .
Pharmacokinetics
Similar compounds have been reported to show alpha1-adrenergic affinity in the range from 22 nm to 250 nm . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may cause disruption in bacterial cells, potentially leading to their death .
生化学分析
Biochemical Properties
2-(Piperazin-1-ylmethyl)-3,4-dihydroquinazolin-4-one hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as acetylcholinesterase and monoamine oxidase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, reducing their activity. Additionally, it has been observed to interact with certain receptor proteins, potentially modulating neurotransmitter release and uptake .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter gene expression profiles by upregulating or downregulating specific genes involved in metabolic processes and stress responses . These changes can lead to variations in cellular metabolism, impacting energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the enzyme and the specific binding interactions . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are critical for understanding the compound’s therapeutic potential and its effects on cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are essential for its effective use in research. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products . These changes can affect its potency and efficacy in experimental applications. Long-term studies have shown that the compound can maintain its activity for extended periods under controlled conditions, but its effects on cellular function may diminish over time due to degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as anxiolytic or antidepressant-like activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation. These interactions are critical for understanding the compound’s pharmacokinetics and its distribution within different tissues.
特性
IUPAC Name |
2-(piperazin-1-ylmethyl)-4aH-quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.ClH/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17;/h1-4,10,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQBZNXXKHORHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=O)C3C=CC=CC3=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B1384557.png)
![1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1384559.png)
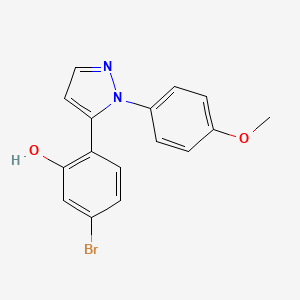
![6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384562.png)
![1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384563.png)
![1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine](/img/structure/B1384564.png)
![1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384570.png)
![2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate](/img/structure/B1384571.png)

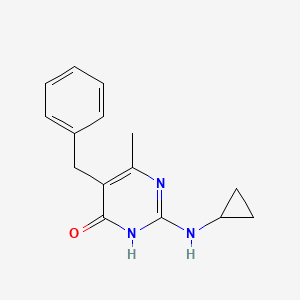

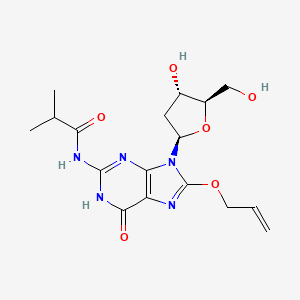
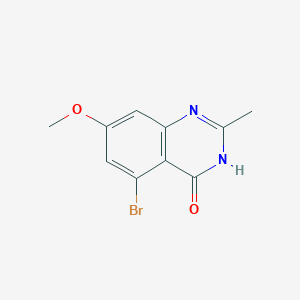
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B1384579.png)
